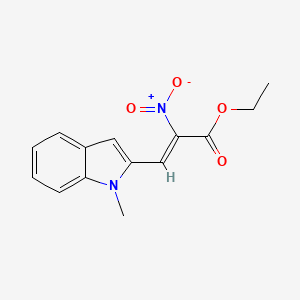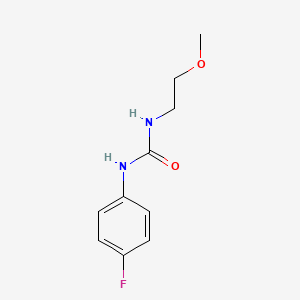![molecular formula C26H36N2O3 B4716905 3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide](/img/structure/B4716905.png)
3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide
Descripción general
Descripción
3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide, also known as Compound A, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide A is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide A has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. In addition, 3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide A has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and has been implicated in cancer and other diseases.
Biochemical and Physiological Effects:
3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In addition, 3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide A has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide A in lab experiments is its specificity for HDAC inhibition, which can be useful in studying the role of HDACs in various diseases. In addition, 3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide A has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using 3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide A is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide A. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of 3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide A. Another area of interest is the investigation of the potential use of 3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide A in combination with other drugs or therapies for synergistic effects. In addition, further studies are needed to elucidate the mechanism of action of 3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide A and its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide A has shown promising results in inhibiting the growth and proliferation of cancer cells. In one study, 3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide A was found to induce apoptosis in breast cancer cells by activating the mitochondrial pathway. In another study, 3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide A was found to inhibit the growth of prostate cancer cells by downregulating the expression of androgen receptor and prostate-specific antigen.
Propiedades
IUPAC Name |
3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-8-25(3,4)19-13-14-22(21(16-19)26(5,6)9-2)31-17-23(29)28-20-12-10-11-18(15-20)24(30)27-7/h10-16H,8-9,17H2,1-7H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIGDNSGSFICKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NC)C(C)(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-iodo-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4716837.png)

![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4716857.png)
![N'-[2-(4-chlorophenoxy)acetyl]butanohydrazide](/img/structure/B4716861.png)
![2-(4-chlorophenyl)-4-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4716869.png)
![4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4716880.png)
![N-[6-bromo-2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4716884.png)



![6,7-bis[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4716901.png)
![N-(3,4-dichlorophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4716903.png)
![5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4716920.png)
